REACTION_CXSMILES
|
[CH3:1][O:2][Si:3]([O:10][CH3:11])([O:8][CH3:9])[CH2:4][CH2:5][CH2:6]Cl.[N-:12]=[N+:13]=[N-:14].[Na+].[N-]=[N+]=[N-]>CO>[CH3:1][O:2][Si:3]([O:10][CH3:11])([O:8][CH3:9])[CH2:4][CH2:5][CH2:6][N:12]=[N+:13]=[N-:14] |f:1.2|
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
CO[Si](CCCCl)(OC)OC
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[Si](CCCCl)(OC)OC
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Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 liter, 3-necked round bottom glass flask fitted with a stirrer
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Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, and nitrogen inlet source
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 11 days
|
Duration
|
11 d
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 10 C
|
Type
|
FILTRATION
|
Details
|
in a wet-ice bath and filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum on a steam bath
|
Type
|
ADDITION
|
Details
|
The semi-solid sludge was treated with 0.2 liter n-heptane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
again concentrated under vacuum on a warm water bath
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
CUSTOM
|
Details
|
gave a 62 mole % yield of product (74 C./63 mm)
|
Name
|
|
Type
|
|
Smiles
|
CO[Si](CCCN=[N+]=[N-])(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |